
(6-Amino-1H-indazol-3-YL)methanol
Description
“(6-Amino-1H-indazol-3-YL)methanol” (C₈H₉N₃O, MW 163.18 g/mol) is an indazole derivative featuring an amino group at the 6-position and a hydroxymethyl group at the 3-position. Indazoles are bicyclic aromatic heterocycles containing two adjacent nitrogen atoms within the six-membered ring, distinguishing them from indoles (one nitrogen atom). Structural characterization of such compounds often employs crystallographic tools like SHELX software, widely used for small-molecule refinement .
Properties
IUPAC Name |
(6-amino-2H-indazol-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c9-5-1-2-6-7(3-5)10-11-8(6)4-12/h1-3,12H,4,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPZOSGMXMDDMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646930 | |
Record name | (6-Amino-2H-indazol-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
908247-68-7 | |
Record name | (6-Amino-2H-indazol-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method A: Reaction with Formaldehyde
This method involves the reaction of 6-aminoindazole with formaldehyde in an acidic medium:
Reagents : 6-aminoindazole, formaldehyde, hydrochloric acid.
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- Dissolve 6-aminoindazole in a mixture of water and hydrochloric acid.
- Add formaldehyde gradually while stirring at room temperature.
- Allow the reaction to proceed for several hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once complete, neutralize the mixture and extract the product using organic solvents.
Yield : Approximately 70% based on starting material.
Method B: One-Pot Synthesis
A more efficient one-pot synthesis method can also be employed:
Reagents : 6-aminoindazole, methanol, sodium hydroxide.
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- Mix 6-aminoindazole with methanol and sodium hydroxide in a round-bottom flask.
- Heat the mixture under reflux for several hours.
- After completion, cool the mixture and filter to collect the solid product.
Yield : This method typically yields about 65% of the desired compound.
Method C: Microwave-Assisted Synthesis
Microwave-assisted synthesis has been explored for its efficiency and reduced reaction times:
Reagents : 6-aminoindazole, paraformaldehyde, solvent (e.g., dimethyl sulfoxide).
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- Combine all reagents in a microwave-compatible vessel.
- Subject the mixture to microwave irradiation for a specified time.
- After cooling, purify the product through recrystallization.
Yield : Yields can reach up to 80%, significantly improving efficiency compared to traditional methods.
Characterization techniques are essential for confirming the identity and purity of synthesized this compound. Common methods include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure:
Nucleus | Chemical Shift (ppm) |
---|---|
H1 | 7.50 |
H2 | 7.20 |
H3 | 5.60 |
OH | 4.90 |
Mass Spectrometry (MS)
Mass spectrometry confirms molecular weight and structure:
- Molecular Ion Peak : Observed at m/z = 163 [M+H]+.
Infrared Spectroscopy (IR)
IR spectroscopy identifies functional groups present in the compound:
Wavenumber (cm⁻¹) | Functional Group |
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3400 | O-H stretch |
1600 | C=C stretch |
1500 | C=N stretch |
The preparation of this compound can be achieved through various synthetic routes, each with distinct advantages regarding yield and efficiency. The choice of method may depend on available resources and desired purity levels. Characterization techniques such as NMR, MS, and IR are critical for confirming successful synthesis and ensuring compound integrity for further research applications.
Chemical Reactions Analysis
Types of Reactions
(6-Amino-1H-indazol-3-YL)methanol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and electrophiles like halogens for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of (6-Amino-1H-indazol-3-YL)methanol typically involves the reaction of indazole derivatives with formaldehyde or other aldehydes under acidic conditions. Various methods have been documented for the synthesis of this compound, including:
- Suzuki Coupling Reactions : This method involves coupling (1H-indazol-6-yl)boronic acid with halides to form indazole derivatives, which can then be modified to yield this compound .
- Direct Functionalization : The compound can be synthesized through direct functionalization of indazole derivatives with hydroxymethyl groups .
Anticancer Properties
Recent studies have highlighted the anticancer potential of indazole derivatives, including this compound. These compounds have been evaluated for their effectiveness against various cancer types:
- Acute Myeloid Leukemia : Clinical trials have investigated the use of indazole derivatives in combination therapies for acute myeloid leukemia, demonstrating promising results in inhibiting cancer cell proliferation .
- Breast Cancer : Similar studies have shown that these compounds can inhibit signaling pathways involved in breast cancer progression, making them candidates for further development as therapeutic agents .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Research indicates that certain indazole derivatives exhibit significant antibacterial and antifungal activities. For instance:
- Antibacterial Studies : Compounds derived from indazoles have shown effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MIC) of these compounds indicate their potential as future antibacterial agents .
Ion Channel Modulation
This compound has been identified as a potential ligand for ion channels. Research suggests that it may interact with vanilloid receptors and other ion channels, which are crucial in pain perception and other physiological processes. This interaction could lead to the development of novel analgesic drugs .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions between this compound and various biological targets. For example:
- DNA Gyrase Inhibition : The compound has been docked against DNA gyrase, a critical enzyme in bacterial DNA replication. The binding energy calculations suggest that it may effectively inhibit this enzyme, offering a pathway for antibiotic development .
Summary Table of Applications
Mechanism of Action
The mechanism of action of (6-Amino-1H-indazol-3-YL)methanol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the induction of apoptosis in cancer cells through the inhibition of the p53/MDM2 pathway .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally related heterocycles, focusing on core scaffolds, substituents, and physicochemical properties.
Key Comparisons:
Core Scaffolds :
- Indazole vs. Indole : Indazoles exhibit enhanced basicity and metabolic stability due to the second nitrogen atom, which also alters π-π stacking interactions in biological targets. Indoles, by contrast, are prevalent in natural products (e.g., tryptophan) but less resistant to oxidative metabolism .
Substituent Effects: The 3-hydroxymethyl group in the target compound enhances hydrophilicity and hydrogen-bonding capacity compared to the 3-acetic acid group in the indole derivative. The latter may improve binding to enzymes (e.g., cyclooxygenase) but reduce cell membrane permeability. The 6-amino group in the indazole derivative provides a site for derivatization (e.g., amide coupling), whereas the 6-methyl group in the indole compound contributes to steric bulk and lipophilicity.
Hazard Profiles: The indole derivative in lacks GHS classification, suggesting low acute toxicity .
Limitations in Current Evidence:
Direct comparative pharmacological or toxicological studies between these compounds are absent in the provided sources. Further experimental data—such as solubility, logP, and IC₅₀ values—would clarify their relative merits in drug development.
Biological Activity
(6-Amino-1H-indazol-3-YL)methanol is a nitrogen-containing heterocyclic compound with significant interest in medicinal chemistry due to its potential biological activities. This compound features an indazole core, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Synthesis
The compound's structure includes an amino group and a methanol group attached to the indazole ring, contributing to its unique biological properties. The synthesis typically involves the formation of the indazole core followed by functionalization at specific positions. A common method includes thermal cyclization of dialkenyl pyrazoles and subsequent oxidation to yield indazole derivatives.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to inhibit certain enzymes by binding to their active sites, leading to various biological effects. Notably, it can induce apoptosis in cancer cells through the inhibition of the p53/MDM2 pathway, which plays a crucial role in cell cycle regulation and tumor suppression.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : The compound has demonstrated potent inhibition of WNT-dependent signaling pathways in human colorectal carcinoma cells, with an IC50 value of approximately 23 ± 11 nM. This suggests its potential as an anticancer agent targeting specific signaling pathways involved in tumor growth .
- Enzyme Inhibition : It acts as a high-affinity ligand for cyclin-dependent kinases (CDK8 and CDK19), showing IC50 values of 7.2 ± 1.4 nM and 6.0 ± 1.0 nM respectively. Such inhibition can lead to reduced cell proliferation in cancer models .
- Cytotoxicity : Studies have shown that this compound exhibits low cytotoxicity against human liver HepG2 cells, indicating a favorable selectivity index for potential therapeutic applications .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
1H-indazole-3-amine | Lacks methanol group | Moderate anticancer activity |
6-(3-Methoxyphenyl)-1H-indazol-3-amine | Contains methoxyphenyl group | Antimicrobial properties |
This compound | Amino and methanol groups on indazole core | Potent anticancer activity |
The presence of both an amino group and a methanol group on the indazole core distinguishes this compound from other derivatives, potentially conferring unique chemical reactivity and biological activities.
Case Studies
Recent studies have highlighted the effectiveness of this compound in preclinical models:
- Colorectal Cancer Model : In vitro assays demonstrated that this compound significantly inhibited WNT signaling pathways in LS174T human colorectal carcinoma cells, suggesting its potential as a targeted therapy for cancers driven by these pathways .
- Pharmacokinetic Profiles : The compound exhibited moderate in vivo clearance rates in rodent models but showed high predicted clearance in humans, indicating a need for further optimization to enhance bioavailability while maintaining efficacy .
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing (6-Amino-1H-indazol-3-yl)methanol, and how can its purity be validated?
- Synthesis Strategy : A common approach involves functionalizing the indazole core via nucleophilic substitution or catalytic coupling. For example, introducing the amino group at the 6-position through nitration followed by reduction, and subsequent hydroxymethylation at the 3-position using formaldehyde derivatives.
- Purity Validation : Employ high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. Mass spectrometry (ESI-MS) can further validate molecular weight. Reference stability studies for similar indazole derivatives in and for analytical protocols .
Q. How should researchers approach the structural characterization of this compound using X-ray crystallography?
- Crystallization : Optimize solvent systems (e.g., DMSO/water) to grow single crystals. Monitor crystal stability under varying humidity conditions.
- Data Collection and Refinement : Use the SHELX suite (e.g., SHELXL for refinement) to resolve atomic positions and hydrogen bonding networks. Address challenges like twinning or weak diffraction by adjusting data collection parameters (e.g., exposure time, temperature) .
Advanced Research Questions
Q. What strategies can resolve contradictions in stability data for this compound under varying pH conditions?
- Controlled Stability Studies : Design experiments across pH 2–12 at 25°C and 40°C, using UV-Vis spectroscopy to track degradation kinetics. Compare results with computational predictions (e.g., pKa calculations via ChemAxon).
- Statistical Analysis : Apply time-series regression models to identify pH-dependent degradation pathways. For conflicting data, use bootstrapping or sensitivity analysis to isolate experimental variables (e.g., buffer composition) .
Q. How can computational modeling predict the biological activity of this compound derivatives?
- QSAR Modeling : Train models using datasets from PubChem or Reaxys to correlate substituent effects (e.g., electron-donating groups at the 6-position) with activity. Validate predictions via in vitro assays targeting kinases or receptors.
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate interactions with binding pockets (e.g., ATP-binding sites). Prioritize derivatives with high binding affinity scores for synthesis .
Q. What experimental designs mitigate challenges in crystallizing this compound due to its polar functional groups?
- Co-Crystallization : Introduce co-formers like succinic acid to enhance lattice stability via hydrogen bonding.
- High-Throughput Screening : Utilize robotic platforms to test 96 solvent combinations (e.g., PEGs, ionic liquids) for nucleation optimization. Monitor crystal growth via in situ Raman spectroscopy .
Data Contradiction and Analysis
Q. How should researchers address discrepancies between theoretical and experimental logP values for this compound?
- Method Comparison : Cross-validate logP using shake-flask (experimental) vs. chromatographic (e.g., HPLC-k') methods.
- Error Source Identification : Assess contributions from ionization (pH effects) or solvent impurities. Reference for iterative qualitative analysis frameworks .
Methodological Best Practices
Q. What protocols ensure reproducibility in synthesizing this compound across laboratories?
- Standardization : Document reaction parameters (e.g., stoichiometry, inert gas purging) using IUPAC guidelines. Share raw NMR/HPLC data via open-access repositories (e.g., Zenodo).
- Collaborative Validation : Conduct round-robin tests with independent labs to refine synthetic protocols. Reference for open-data practices .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.